molecular formula C7H12N2OS B13288451 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine

Cat. No.: B13288451
M. Wt: 172.25 g/mol
InChI Key: MFEAJFIRQAQFTN-UHFFFAOYSA-N
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Description

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Preparation Methods

The synthesis of 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out in ethanol (EtOH) as a solvent, resulting in the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as silica-supported tungstosilisic acid . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiazole derivatives.

Scientific Research Applications

2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique substitution pattern on the thiazole ring, which can confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-methoxy-2-(2-methyl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3

InChI Key

MFEAJFIRQAQFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CN)OC

Origin of Product

United States

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